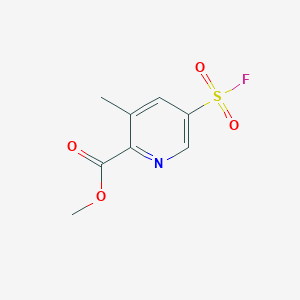

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(fluorosulfonyl)-3-methylpicolinate”. It has a molecular weight of 233.22 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C8H8FNO4S/c1-5-3-6 (15 (9,12)13)4-10-7 (5)8 (11)14-2/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 3-position, a fluorosulfonyl group at the 5-position, and a carboxylate group at the 2-position. Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Synthesis of Pyridine Derivatives

Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate serves as a precursor in the synthesis of pyridine derivatives. Shi et al. (2012) demonstrated the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing the compound's versatility in chemical synthesis Shi Qunfeng et al., 2012.

Regiocontrolled Cycloadditions

Danheiser et al. (2003) explored the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, highlighting the potential of Methyl 5-methylpyridine-2-carboxylate in constructing pyridine rings. This study underscores the compound's role in facilitating complex cycloaddition reactions R. Danheiser et al., 2003.

Photoredox Catalysis

The application of Methyl Fluorosulfonyldifluoroacetate in photoredox catalysis was reported by Wei Yu et al. (2016), where it served as a carbomethoxydifluoromethylating reagent under visible light conditions. This study exemplifies the compound's utility in modern synthetic methodologies, enabling the synthesis of carbomethoxydifluoromethylated products Wei Yu et al., 2016.

Direct Decarboxylative Fluorosulfonylation

A novel approach for transforming aliphatic carboxylic acids to sulfonyl fluorides using copper catalysis was developed by Ji-Tao Yi et al. (2022), showcasing a direct decarboxylative fluorosulfonylation method. This process underscores the compound's significance in creating sulfonyl fluoride structures from readily available materials Ji-Tao Yi et al., 2022.

Safety and Hazards

“Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate” is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive. The hazard statements include H314, which means it causes severe skin burns and eye damage. The safety precautions include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Eigenschaften

IUPAC Name |

methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOBHQWKCPNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)

![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)